N-Boc-2-aminophenol

Description

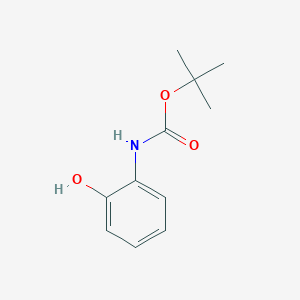

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLYDIDMLDTUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406850 | |

| Record name | N-Boc-2-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186663-74-1 | |

| Record name | N-Boc-2-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-2-aminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of N-Boc-2-aminophenol

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules where selective protection of an amino group is required.

Chemical Structure

This compound, with the IUPAC name tert-butyl N-(2-hydroxyphenyl)carbamate , possesses a core structure of 2-aminophenol where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it a cornerstone in multistep organic synthesis.

The key structural features include a phenolic hydroxyl group and a Boc-protected amine on a benzene ring in an ortho configuration.

Structural Identifiers:

-

SMILES: CC(C)(C)OC(=O)Nc1ccccc1O

-

InChI: 1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14)

-

InChIKey: UQLYDIDMLDTUDL-UHFFFAOYSA-N

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] A summary of its key quantitative properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₃ | [2][3] |

| Molecular Weight | 209.24 g/mol | [3] |

| Melting Point | 140-144 °C | |

| Boiling Point (Predicted) | 265.6 ± 23.0 °C | [1] |

| Density (Predicted) | 1.182 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.74 ± 0.35 | [1] |

| Topological Polar Surface Area | 58.6 Ų | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1] |

| CAS Number | 186663-74-1 | [1][2][3] |

Spectroscopic Profile

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals for the four protons on the phenyl ring are expected in the range of δ 6.8-7.5 ppm. The ortho, meta, and para couplings will lead to complex splitting patterns.

-

N-H Proton: A broad singlet corresponding to the carbamate N-H proton is anticipated, typically in the region of δ 7.5-9.0 ppm.

-

O-H Proton: A broad singlet for the phenolic hydroxyl proton would likely appear in the region of δ 8.0-10.0 ppm, though its chemical shift can be highly dependent on solvent and concentration.

-

Boc Group Protons: A sharp singlet integrating to nine protons from the equivalent methyl groups of the tert-butyl group is expected around δ 1.5 ppm.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield (around 150-155 ppm) and the carbon attached to the nitrogen appearing around 130-140 ppm.

-

Carbonyl Carbon: The carbamate carbonyl carbon should appear in the region of δ 152-156 ppm.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around δ 80 ppm, and the methyl carbons should produce a signal around δ 28 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: A sharp to medium absorption band around 3300-3400 cm⁻¹ from the carbamate N-H group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the carbamate carbonyl group.

-

C-N Stretch: An absorption band in the region of 1200-1300 cm⁻¹.

-

C-O Stretch: An absorption band for the phenolic C-O bond is expected around 1200-1250 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 209.11.

-

Fragmentation: Common fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺) and the loss of the entire Boc group ([M-101]⁺).

Experimental Protocols

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound involves the reaction of 2-aminophenol with di-tert-butyl dicarbonate (Boc₂O) using a catalyst.[1]

Materials:

-

2-Aminophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Iron(III) trifluoromethanesulfonate (Fe(OTf)₃)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a mixture of 2-aminophenol (1 mmol) and di-tert-butyl dicarbonate (1 mmol), add Iron(III) trifluoromethanesulfonate (1 mol%) at room temperature with magnetic stirring.

-

Continuously stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield high purity this compound.

Caption: Synthesis workflow for this compound.

General Characterization Workflow

The characterization of synthesized this compound typically involves a series of analytical techniques to confirm its identity and purity.

References

N-Boc-2-aminophenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Boc-2-aminophenol (tert-butyl N-(2-hydroxyphenyl)carbamate), a key intermediate in organic synthesis. This document outlines its chemical properties, a detailed synthesis protocol, potential applications, and safety information, tailored for professionals in research and drug development.

Core Data Summary

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| CAS Number | 186663-74-1 | [1][2] |

| Molecular Weight | 209.24 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₃ | [2] |

| Appearance | Solid | [1] |

| Melting Point | 140-144 °C | [1] |

| Synonyms | 2-Hydroxyphenyl carbamic acid tert-butyl ester, N-tert-Butoxycarbonyl-2-aminophenol | [1] |

Synthesis of this compound

This compound is synthesized by the protection of the amino group of 2-aminophenol using di-tert-butyl dicarbonate (Boc₂O). The higher nucleophilicity of the amino group compared to the hydroxyl group allows for selective N-acylation.

Experimental Protocol: N-Boc Protection of 2-Aminophenol

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Aminophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents). The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Dissolve the residue in ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude this compound by recrystallization or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The Boc protecting group masks the reactive amino functionality, allowing for selective reactions at other positions of the molecule.

-

Heterocycle Synthesis: The parent compound, 2-aminophenol, is a well-established precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, such as benzoxazoles.[3] this compound can be utilized in multi-step syntheses where the amino group needs to be protected during initial transformations, and then deprotected at a later stage for cyclization. Benzoxazole moieties are present in many biologically active compounds.

-

Medicinal Chemistry: The 2-aminophenol scaffold is found in molecules with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4] By using this compound, medicinal chemists can perform modifications on the phenolic hydroxyl group or the aromatic ring before revealing the amine for further derivatization, enabling the synthesis of diverse compound libraries for drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1]

-

Precautionary Statements: It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling this compound. In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development environment.

References

An In-depth Technical Guide to the Solubility of N-Boc-2-aminophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-2-aminophenol (tert-butyl (2-hydroxyphenyl)carbamate), a key intermediate in organic synthesis and drug discovery. Due to the limited availability of publicly accessible quantitative solubility data for this compound, this document focuses on providing a qualitative assessment of its solubility, alongside detailed experimental protocols to enable researchers to determine precise solubility values in various organic solvents.

Introduction to this compound

This compound is a derivative of 2-aminophenol where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is common in organic synthesis to prevent the nucleophilic amino group from participating in undesired side reactions. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility Profile

Based on available chemical information, this compound is qualitatively described as being soluble in several common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Type | Qualitative Solubility |

| Chloroform | CHCl₃ | Halogenated | Soluble[1] |

| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble[1] |

| Methanol | CH₃OH | Polar Protic | Soluble[1] |

The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen of the Boc group), as well as a nonpolar tert-butyl group, suggests that this compound will exhibit a range of solubilities in solvents of varying polarities. High solubility is expected in polar aprotic and some polar protic solvents, while lower solubility is anticipated in nonpolar aliphatic solvents.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocols, based on the widely accepted shake-flask method, can be employed. These methods allow for the determination of the equilibrium solubility of this compound.

General Experimental Workflow for Solubility Determination

The overall process for determining the solubility of this compound is depicted in the workflow diagram below.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Shake-Flask Method Protocol

-

Preparation of Saturated Solution :

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the compound's properties.

-

-

Separation of Undissolved Solid :

-

After equilibration, allow the suspension to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed and carefully draw off the supernatant, or filter the solution through a 0.45 µm syringe filter. This step is critical to avoid including any solid particles in the sample for analysis.

-

Quantification of Dissolved this compound

The concentration of this compound in the clear, saturated filtrate can be determined using standard analytical techniques such as UV-Vis spectrophotometry or HPLC.

-

Preparation of Standard Solutions :

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.

-

-

Generation of Calibration Curve :

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of Saturated Solution :

-

Accurately dilute the saturated filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility :

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

-

Method Development :

-

Develop a suitable HPLC method for the analysis of this compound. This will typically involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.

-

-

Preparation of Standard Solutions and Calibration Curve :

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Generate a calibration curve by plotting peak area versus concentration.

-

-

Analysis of Saturated Solution :

-

Dilute the saturated filtrate with the mobile phase or a suitable solvent to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility :

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Synthesis of this compound

For context, a typical synthesis of this compound involves the reaction of 2-aminophenol with di-tert-butyl dicarbonate (Boc₂O).

Conclusion

References

Spectroscopic Data for N-Boc-2-aminophenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

-

IUPAC Name: tert-butyl N-(2-hydroxyphenyl)carbamate

-

Synonyms: N-Boc-2-aminophenol, 2-(tert-Butoxycarbonylamino)phenol

-

CAS Number: 186663-74-1

-

Molecular Formula: C₁₁H₁₅NO₃[1]

-

Molecular Weight: 209.24 g/mol

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of similar structures and general principles of spectroscopy.

¹H NMR (Proton NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~9.0 - 10.0 | Singlet (broad) | 1H | Phenolic -OH |

| ~7.5 - 8.0 | Singlet (broad) | 1H | Amide N-H |

| ~7.0 - 7.2 | Multiplet | 2H | Aromatic C-H |

| ~6.8 - 7.0 | Multiplet | 2H | Aromatic C-H |

| 1.52 | Singlet | 9H | Boc -C(CH₃)₃ |

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration. The broadness of the -OH and N-H signals is due to hydrogen bonding and exchange.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~155 | Carbonyl C=O (Boc) |

| ~148 | Aromatic C-O |

| ~128 | Aromatic C-N |

| ~125 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~81 | Quaternary Carbon -C(CH₃)₃ (Boc) |

| ~28 | Methyl Carbons -C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (phenol, hydrogen-bonded) |

| ~3300 | Medium | N-H stretch (amide) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch (Boc group) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |

| ~1240 | Strong | C-O stretch (carbamate) |

| ~1160 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 209 | [M]⁺ (Molecular ion) |

| 153 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc group) |

| 109 | [M - Boc]⁺ (Loss of the Boc group) |

| 93 | [C₆H₅O]⁺ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for Boc-protected amines and phenols.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons (-OH and -NH).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Methodology (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The sample is nebulized and ionized to create charged droplets.

-

As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are released.

-

-

Data Acquisition:

-

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass-to-charge ratio (m/z) of the ions is measured to generate the mass spectrum. For fragmentation analysis (MS/MS), the molecular ion is isolated and fragmented to provide further structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Safe Handling of N-Boc-2-aminophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Boc-2-aminophenol (tert-butyl N-(2-hydroxyphenyl)carbamate), a compound often utilized in organic synthesis and pharmaceutical development. Due to its chemical nature as a substituted phenol and a carbamate derivative, adherence to strict safety protocols is essential to minimize risks to laboratory personnel.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 186663-74-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₅NO₃ | [3][4][5][6] |

| Molecular Weight | 209.24 g/mol | [1][2][3][4][5][6] |

| Appearance | Solid | [1][2] |

| Melting Point | 140-144 °C | [1][2][7] |

| Boiling Point | 265.6 ± 23.0 °C (Predicted) | [5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[3][6]:

| Hazard Class | Category | GHS Code | Description |

| Skin Irritation | 2 | H315 | Causes skin irritation |

| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction |

| Eye Irritation | 2 | H319 | Causes serious eye irritation |

Toxicological Information

Experimental Protocols: Safe Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

4.1. Personal Protective Equipment (PPE)

A minimum level of PPE is required when handling this compound. This includes:

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[1][2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[1][2] Gloves should be inspected before use and changed immediately if contaminated.

-

Protective Clothing: A long-sleeved laboratory coat is required.[1] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (such as a dust mask type N95) should be used.[1][2]

4.2. Engineering Controls

-

Ventilation: All handling of this compound that may generate dust or vapors should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][11]

4.3. Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[11] Wash hands thoroughly after handling.[12]

4.4. Spill and Waste Disposal

-

Spill Cleanup: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8]

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

References

- 1. monash.edu [monash.edu]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. This compound | C11H15NO3 | CID 4935485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 186663-74-1 [m.chemicalbook.com]

- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 7. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]

- 8. agilent.com [agilent.com]

- 9. epa.gov [epa.gov]

- 10. 2-Aminophenol | 95-55-6 [chemicalbook.com]

- 11. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 12. pickeringlabs.com [pickeringlabs.com]

An In-depth Technical Guide to the Boc Protection of 2-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism, regioselectivity, and experimental protocols for the tert-butyloxycarbonyl (Boc) protection of 2-aminophenol. This reaction is a cornerstone in synthetic organic chemistry, crucial for the selective modification of bifunctional molecules in pharmaceutical and materials science.

Core Mechanism and Regioselectivity

The Boc protection of an amine involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[1][2][3] This reaction forms a carbamate, a stable and readily cleavable protecting group. The process is driven forward by the breakdown of the unstable tert-butyl carbonate intermediate into gaseous carbon dioxide and tert-butanol.[1]

In the case of 2-aminophenol, two nucleophilic sites exist: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). The reaction's outcome hinges on the relative nucleophilicity of these two groups, leading to either N-protection or O-protection.

Factors Influencing N- vs. O-Acylation:

-

Nucleophilicity: The amino group is inherently more nucleophilic than the hydroxyl group under neutral or basic conditions.[4][5] This is attributed to nitrogen's lower electronegativity compared to oxygen, making its lone pair of electrons more available for donation.

-

Basicity: The amino group is also more basic than the phenolic hydroxyl group.[4][5] In reactions where a base is used, it will preferentially deprotonate the stronger acid (the phenol), potentially increasing the nucleophilicity of the resulting phenoxide. However, the intrinsic nucleophilicity of the amine often dominates, especially under neutral or mildly basic conditions.

-

Reaction Conditions: While base is not strictly required for Boc protection with Boc₂O, its presence can influence the reaction pathway.[2] Strongly acidic conditions can protonate the amino group, rendering it non-nucleophilic and favoring O-acylation.[6]

Under standard conditions, the reaction overwhelmingly favors the formation of the N-protected product, N-Boc-2-aminophenol.[7] This high chemoselectivity makes the direct N-protection of 2-aminophenol a reliable and efficient transformation.

Quantitative Data Summary

The efficiency of the N-Boc protection of 2-aminophenol is influenced by the choice of solvent, base, and reaction temperature. The following table summarizes representative data from various reported protocols.

| Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodine (cat.) | Solvent-free | Room Temp. | High | [7] |

| HClO₄–SiO₂ | Solvent-free | Room Temp. | High | [7] |

| None | Water | Not specified | Good | [7] |

| DMAP | Acetonitrile | Not specified | High | [8] |

| Sodium Bicarbonate | Chloroform/Water | Reflux | Not specified |

Note: "High" and "Good" are qualitative descriptors used in the source material where specific quantitative yields were not provided.

Detailed Experimental Protocol

This protocol provides a representative method for the chemoselective N-Boc protection of 2-aminophenol.

Materials:

-

2-Aminophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol (1.0 equivalent) in tetrahydrofuran (THF).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution. If desired, a mild base like sodium bicarbonate or triethylamine (1.2 equivalents) can be added.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate (EtOAc) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, this compound, is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography on silica gel. The expected melting point of the pure product is 140-144 °C.

Visualizing the Mechanism and Selectivity

The following diagrams illustrate the key mechanistic steps and the selective nature of the reaction.

Caption: General mechanism of N-Boc protection.

Caption: Regioselectivity in the Boc protection of 2-aminophenol.

References

- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Boc-2-aminophenol: A Key Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-aminophenol, also known as tert-butyl (2-hydroxyphenyl)carbamate, is a pivotal chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure combines a phenol group and a Boc-protected amine on a benzene ring, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and its crucial role as a building block in modern drug discovery.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 140-144 °C.[1][2] Its molecular formula is C₁₁H₁₅NO₃, corresponding to a molecular weight of 209.24 g/mol .[2][3] The tert-butyloxycarbonyl (Boc) protecting group renders the otherwise reactive amino group stable to a wide range of reaction conditions, allowing for selective transformations at other positions of the molecule. This protecting group can be readily removed under acidic conditions when the amine functionality is required for a subsequent reaction step.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₃ | [3] |

| Molecular Weight | 209.24 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 140-144 °C | [1][2] |

| CAS Number | 186663-74-1 | [2][3] |

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the selective N-protection of 2-aminophenol using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of tert-butyl (2-hydroxyphenyl)carbamate

This protocol is adapted from a procedure published by The Royal Society of Chemistry.[3]

Materials:

-

2-Aminophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethanol (EtOH)

-

tert-Butyl methyl ether (TBME)

Procedure:

-

A mixture of 2-aminophenol (2.02 mmol) and di-tert-butyl dicarbonate (Boc₂O, 2.02 mmol) in ethanol (10 mL) is heated under reflux for 1 hour.

-

The reaction mixture is then concentrated under reduced pressure.

-

The resulting residue is suspended in tert-butyl methyl ether (10 mL).

-

The suspension is filtered, and the filtrate is concentrated in vacuo to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel to afford tert-butyl (2-hydroxyphenyl)carbamate.

Yield: 89%[3]

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard and effective method. A general procedure involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility and impurities are either insoluble or remain in solution upon cooling. The solution is then allowed to cool slowly, inducing the crystallization of the pure compound.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a suitable hot solvent (e.g., a mixture of ethanol and water).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 8.13 (br, 1H), 7.06-7.03 (m, 2H), 6.98-6.97 (m, 1H), 6.87-6.84 (m, 1H), 1.54 (s, 9H)[3] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 153.9, 145.9, 127.2, 125.1, 122.0, 120.1, 118.9, 81.1, 28.3 (Predicted values based on similar structures and spectral databases) |

| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3300 (N-H stretch), ~1700 (C=O stretch, carbamate), ~1600, 1500 (aromatic C=C stretch) (Expected characteristic peaks) |

| Mass Spectrometry (ESI-MS) | m/z 210.1 [M+H]⁺, 232.1 [M+Na]⁺ (Expected values) |

Role as a Versatile Chemical Intermediate

The strategic placement of a protected amine and a hydroxyl group on an aromatic ring makes this compound a highly valuable intermediate for the synthesis of a diverse range of heterocyclic compounds, which are prevalent in medicinal chemistry.[5][6][7]

Synthesis of Benzoxazoles

This compound serves as a key precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide spectrum of biological activities, including anti-microbial, anti-cancer, and anti-inflammatory properties.[3][8] The synthesis typically involves the deprotection of the Boc group followed by cyclization with a suitable electrophile, or a direct cyclization under specific conditions.

Caption: Synthetic pathway to benzoxazoles from this compound.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The chemical scaffold of this compound is found within the synthetic routes of several kinase inhibitors. For instance, derivatives of 2-aminophenol are key components in the synthesis of the multi-targeted tyrosine kinase inhibitor Axitinib, which is used in the treatment of renal cell carcinoma.[4] While the exact, publicly available synthetic route from commercial suppliers may vary, the 2-aminophenol moiety is a recognized building block.

References

- 1. ijpbs.com [ijpbs.com]

- 2. tert-butyl N-(2-hydroxypropyl)carbamate | C8H17NO3 | CID 9920508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hydrogen Bonding in 2-Aminophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles and experimental characterization of hydrogen bonding in 2-aminophenol and its derivatives. Understanding these non-covalent interactions is crucial for predicting molecular conformation, physicochemical properties, and biological activity, which are paramount in the field of drug discovery and development.

Introduction to Hydrogen Bonding in 2-Aminophenol Derivatives

2-Aminophenol and its derivatives are characterized by the presence of both a hydroxyl (-OH) group and an amino (-NH2) group on an aromatic ring. The ortho positioning of these groups facilitates the formation of a strong intramolecular hydrogen bond, typically between the hydroxyl proton and the lone pair of electrons on the nitrogen atom (O-H···N) or, less commonly, between an amino proton and the oxygen lone pair (N-H···O). This intramolecular hydrogen bonding plays a pivotal role in dictating the planarity of the molecule, influencing its crystal packing, and modulating its electronic properties. In drug development, the presence and strength of such hydrogen bonds can significantly impact a molecule's binding affinity to target proteins, its solubility, and its metabolic stability.

Theoretical Framework

The intramolecular hydrogen bond in 2-aminophenol derivatives can be described as a resonance-assisted hydrogen bond (RAHB), where the hydrogen bond strength is enhanced by π-electron delocalization within the chelate ring formed. The equilibrium between the open (non-hydrogen-bonded) and closed (hydrogen-bonded) conformers lies heavily towards the closed form in non-polar solvents. The strength of this hydrogen bond is influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups can either strengthen or weaken the hydrogen bond depending on their position relative to the amino and hydroxyl groups, by altering the acidity of the hydroxyl proton and the basicity of the amino nitrogen.

Quantitative Analysis of Hydrogen Bonding Parameters

The following tables summarize key quantitative data obtained from experimental and computational studies on 2-aminophenol and its derivatives. These parameters are essential for a precise understanding of the hydrogen bonding interactions.

Crystallographic Data of Intramolecular Hydrogen Bonds

X-ray crystallography provides the most definitive information on the geometry of intramolecular hydrogen bonds in the solid state. The tables below present data for selected 2-aminophenol Schiff base derivatives.

Table 1: Intramolecular Hydrogen Bond Parameters from X-ray Crystallography for Selected 2-Aminophenol Schiff Base Derivatives

| Compound | Hydrogen Bond Type | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(D-H···A) (°) | Reference |

| 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol | O—H···N | - | - | - | - | [1] |

| 2-[(2-Methoxybenzylidene)amino]phenol | O—H···N | 0.97(3) | 1.76(3) | 2.641(2) | 149(2) | [2] |

Note: Data for some parameters were not explicitly provided in the abstract.

Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for probing hydrogen bonding in solution and in the solid state.

Table 2: Infrared (FTIR) Spectroscopic Data for 2-Aminophenol and its Derivatives

| Compound | ν(O-H) (cm⁻¹) | ν(N-H) asym (cm⁻¹) | ν(N-H) sym (cm⁻¹) | State/Solvent | Reference |

| 2-Aminophenol | ~3400-3000 (broad) | ~3400 | ~3300 | KBr | [3] |

| Ortho-(4-substituted)-benzenesulfonamidobenzamides (2a-c) | - | 3473-3444 | 3371-3345 | Solid | [4] |

Note: The broadness of the O-H stretch in 2-aminophenol is indicative of hydrogen bonding.

Table 3: ¹H NMR Chemical Shift Data for 2-Aminophenol and a Derivative

| Compound | δ(OH) (ppm) | δ(NH₂) (ppm) | Solvent | Reference |

| 2-Aminophenol | 8.98 (s, 1H) | 4.48 (s, 2H) | DMSO-d₆ | [1] |

| 2-Amino-4-chloro-phenol | 9.25 (s, 1H) | 4.80 (s, 2H) | DMSO-d₆ | [1] |

Note: The chemical shifts of protons involved in hydrogen bonding are often concentration and temperature-dependent.

Computational Data

Computational chemistry provides valuable insights into the energetics of hydrogen bonds.

Table 4: Calculated Intramolecular Hydrogen Bond Energies (E_HB) for Model Systems

| Method | Molecule Type | E_HB (kcal/mol) | Reference |

| DFT (B3LYP/6-311+G(d,p)) | 4-(aminomethylene)-1-methylpyrazolin-5-ones (AMP) | Weak N-H···O | [5] |

| DFT (B3LYP/6-311+G(d,p)) | Imine tautomers of AMP (IMP) | Medium O-H···N | [5] |

| DFT (ωB97XD/6-311++G(d,p)) | Enaminothiones (aromatic substituents) | 35.80–36.69 kJ/mol (8.55-8.77 kcal/mol) | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of hydrogen bonding.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the 2-aminophenol derivative in the solid state, providing accurate measurements of hydrogen bond lengths and angles.

Methodology:

-

Crystal Growth: Single crystals of the 2-aminophenol derivative suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to determine the final atomic positions, including those of the hydrogen atoms involved in hydrogen bonding.

-

Data Analysis: From the refined structure, precise bond lengths (D-H, H···A) and angles (D-H···A) for the intramolecular hydrogen bond are measured. This data is often deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To probe the vibrational frequencies of the O-H and N-H bonds to detect the presence and relative strength of hydrogen bonding.

Methodology:

-

Sample Preparation:

-

Solid State: The solid sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Solution State: Solutions of the 2-aminophenol derivative are prepared in a non-polar solvent (e.g., CCl₄ or CHCl₃) at various concentrations.

-

-

Data Acquisition: The FTIR spectrum is recorded over a range of approximately 4000-400 cm⁻¹. A background spectrum of the pure solvent or KBr pellet is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the O-H and N-H stretching bands are analyzed. A free (non-hydrogen-bonded) O-H group typically shows a sharp absorption band around 3600 cm⁻¹. In the presence of intramolecular hydrogen bonding, this band shifts to a lower frequency (e.g., 3400-3000 cm⁻¹) and becomes broader. The magnitude of this shift can be correlated with the strength of the hydrogen bond. Concentration-dependent studies in solution can help distinguish between intramolecular and intermolecular hydrogen bonding, as the former is independent of concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the chemical environment of the protons involved in the hydrogen bond.

Methodology:

-

Sample Preparation: The 2-aminophenol derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A series of samples with varying concentrations may be prepared to study intermolecular interactions.

-

Data Acquisition: ¹H NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts (δ) of the OH and NH₂ protons are determined. Protons involved in hydrogen bonding are typically deshielded and appear at a higher chemical shift (downfield) compared to non-hydrogen-bonded protons. The chemical shift of the OH proton can be highly sensitive to the solvent, concentration, and temperature. Variable temperature NMR studies can be performed; a large temperature coefficient (dδ/dT) for the OH proton signal is indicative of its involvement in hydrogen bonding.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of hydrogen bonding in a novel 2-aminophenol derivative.

Caption: A flowchart illustrating the key steps in the experimental and computational characterization of hydrogen bonding.

Conclusion

The intramolecular hydrogen bond is a defining structural feature of 2-aminophenol derivatives, profoundly influencing their chemical and physical properties. A multi-pronged approach, combining X-ray crystallography for solid-state structure, FTIR and NMR spectroscopy for probing interactions in different phases, and computational modeling for energetic insights, is essential for a thorough understanding. The quantitative data and methodologies presented in this guide serve as a valuable resource for researchers in medicinal chemistry and materials science, aiding in the rational design of novel molecules with tailored properties.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Manifestation of intramolecular hydrogen bonds in the IR spectra of bioactive aminophenols | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.sujps.com [journals.sujps.com]

- 7. journals.sujps.com [journals.sujps.com]

Methodological & Application

N-Boc-2-Aminophenol: A Versatile Scaffold in Medicinal Chemistry for the Development of Targeted Therapeutics

Introduction

N-tert-Butoxycarbonyl-2-aminophenol (N-Boc-2-aminophenol) has emerged as a pivotal building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. Its unique structural features, combining a protected amine and a reactive phenol group, enable chemists to strategically introduce various functionalities, leading to the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of anticancer, antimicrobial, and other targeted agents.

Application in Anticancer Drug Discovery

Derivatives of 2-aminophenol have demonstrated significant potential as anticancer agents, with research highlighting their ability to induce apoptosis and inhibit key signaling pathways involved in tumor progression. The N-Boc protecting group on 2-aminophenol facilitates controlled and regioselective synthesis of complex molecules with enhanced anticancer activity.

Synthesis of Benzoxazole-Based Kinase Inhibitors

Benzoxazoles, readily synthesized from 2-aminophenol precursors, are a prominent class of heterocyclic compounds present in numerous pharmacologically active molecules, including kinase inhibitors.[1][2][3][4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis, making it a prime target for anticancer therapies.[5][6]

Quantitative Data: Anticancer and VEGFR-2 Inhibitory Activities of Benzoxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) | Reference |

| 14b | HepG2 (Liver) | 4.61 | 705.7 pg/ml (protein concentration) | |

| 14o | HepG2 (Liver) | - | 586.3 pg/ml (protein concentration) | [1] |

| 14l | HepG2 (Liver) | - | 636.2 pg/ml (protein concentration) | [1] |

| 8d | HepG2 (Liver) | 2.43 | - | [2] |

| 8d | MCF-7 (Breast) | 3.43 | - | [2] |

| 8d | HCT116 (Colon) | 2.79 | - | [2] |

| Compound 6 | HCT-116 (Colon) | 9.3 | 60.83 | [7] |

| Compound 6 | HepG-2 (Liver) | 7.8 | - | [7] |

| Compound 23j | MCF-7 (Breast) | 5.8 | 3.7 | [8] |

| Compound 23j | HepG2 (Liver) | 6.4 | - | [8] |

| Compound 7i | MDA-MB-468 (TNBC) | 16.89 | - | [9] |

| Compound 7i | MDA-MB-231 (TNBC) | 19.43 | - | [9] |

| Compound 10l | DU145 (Prostate) | 2.6 | - | |

| p-dodecylaminophenol (1) | HL60 (Leukemia) | - | - | [10] |

| N-(2-morpholinoethyl)-4-aminophenol | HBL (Melanoma) | 20 µg/ml | - | [11] |

| DiAcMoAc | LND1 (Melanoma) | 2 µg/ml | - | [11] |

Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles from this compound

This protocol outlines a general two-step synthesis of 2-substituted benzoxazoles, a common scaffold for kinase inhibitors, starting from this compound.

Step 1: N-Acylation of this compound

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution. The presence of a non-nucleophilic base like triethylamine or pyridine (1.2 eq.) is often required to neutralize the acid byproduct.[12][13][14]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection and Intramolecular Cyclization

-

Boc Deprotection: Dissolve the N-acylated intermediate from Step 1 in a suitable solvent (e.g., DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

-

Cyclization: The deprotection of the Boc group will be followed by an acid-catalyzed intramolecular cyclization. This involves the nucleophilic attack of the phenolic hydroxyl group on the amide carbonyl, followed by dehydration to form the benzoxazole ring.[15][16][17][18]

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final benzoxazole derivative by column chromatography or recrystallization.[19]

Signaling Pathway: VEGFR-2 Inhibition and Apoptosis Induction

Many benzoxazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like VEGFR-2, which blocks downstream signaling pathways crucial for angiogenesis and cell proliferation.[1][5][6] Furthermore, these compounds can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways.[20][21][22]

Caption: VEGFR-2 signaling and apoptosis induction by benzoxazole derivatives.

Application in Antimicrobial Drug Discovery

The benzoxazole scaffold, derived from this compound, is also a key feature in a variety of antimicrobial agents.[3][23][24] These compounds exhibit activity against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity of 2-Aminophenol and Benzoxazole Derivatives

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| o-Nitrophenol Derivatives | Various Bacteria & Fungi | 100 - 200 | [21] |

| 2-Substituted Benzoxazoles | E. coli | Potent at 25 | [24] |

Experimental Protocol: Synthesis of Antimicrobial Benzoxazoles

The synthesis of antimicrobial benzoxazoles follows a similar pathway to that of the anticancer derivatives, often involving the condensation of 2-aminophenol with various aldehydes or carboxylic acids.[19] The N-Boc protecting group allows for the introduction of diverse side chains to modulate antimicrobial activity and spectrum.

Experimental Workflow: Synthesis and Screening of Antimicrobial Benzoxazoles

Caption: Workflow for synthesis and screening of antimicrobial benzoxazoles.

This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its application facilitates the efficient and controlled synthesis of complex heterocyclic structures, most notably benzoxazoles, which are at the core of numerous therapeutic agents. The ability to readily introduce a wide range of substituents allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective inhibitors of key biological targets in cancer and infectious diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of this compound in the discovery of novel and effective medicines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 13. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. benchchem.com [benchchem.com]

- 20. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells [mdpi.com]

- 21. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Protocol for N-Boc Deprotection Under Acidic Conditions

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents, for the protection of primary and secondary amines.[1][2] Its widespread adoption is attributed to its stability across a broad spectrum of non-acidic reaction conditions and its facile and clean removal under acidic treatment.[1][3] This orthogonality is crucial in multi-step synthetic sequences, allowing for the selective deprotection of Boc-protected amines in the presence of other protecting groups such as Fmoc and Cbz.[3]

The acidic cleavage of the N-Boc group proceeds via a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by an acid.[1][4] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4] The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine.[1][4] The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding amine salt.[1][4] A potential side reaction is the alkylation of nucleophilic residues by the tert-butyl cation, which can be mitigated by the addition of scavengers like anisole or thioanisole.[5][6]

This document provides detailed experimental protocols for the N-Boc deprotection of amines using common acidic reagents, a comparative summary of reaction conditions and yields, and visual aids to illustrate the experimental workflow and chemical transformation.

Comparative Data for Acidic N-Boc Deprotection

The choice of acidic reagent for N-Boc deprotection is often dictated by the substrate's sensitivity to acid and the presence of other acid-labile functional groups. Below is a summary of typical reaction conditions for various acidic reagents.

| Reagent | Typical Concentration & Solvent | Temperature | Reaction Time | Typical Yields | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) in Dichloromethane (DCM)[1] | 0 °C to Room Temp[1] | 30 min - 4 hours[1] | >90%[7] | Highly effective and volatile, simplifying work-up.[1] Can be used neat for resistant substrates.[1] |

| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane[8][9] | Room Temperature[8][9] | 30 min - 2 hours[8][9] | >95%[6] | Offers good selectivity and the product is isolated as the hydrochloride salt.[8][9] |

| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric in various solvents | Room Temp to elevated | 1 - 60 min[7] | High to quantitative[7] | A milder alternative for some acid-sensitive substrates.[8] Often used in "green" chemistry protocols.[7] |

| Phosphoric Acid (H₃PO₄) | Aqueous solutions, often in THF[10] | Room Temp to elevated | Variable, substrate-dependent | Good to high | A milder Brønsted acid option.[8] |

| Lewis Acids (e.g., Sn(OTf)₂, ZnBr₂) | Stoichiometric in DCM[2][11] | Room Temperature | Variable | Good to high[11] | Can offer different selectivity profiles compared to Brønsted acids.[2][10] |

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly efficient method for the removal of the N-Boc protecting group.[1][12]

Materials:

-

N-Boc protected amine

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the N-Boc protected amine in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[1]

-

Cooling: Cool the solution to 0 °C using an ice bath.[1]

-

Acid Addition: Slowly add TFA to the stirred solution. A common final concentration is 20-50% TFA (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[1][12]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 30 minutes to 4 hours).[1][12]

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8][12]

-

Aqueous Work-up (to obtain the free amine): a. Dissolve the residue in a suitable organic solvent like DCM.[12] b. Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: Evolution of CO₂ gas will occur. Ensure adequate ventilation.[12] c. Continue the addition of the basic solution until the aqueous layer is basic (confirm with pH paper).[12] d. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (e.g., 3 x volume of the aqueous layer).[12] e. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[12] f. Filter and concentrate the organic layer under reduced pressure to yield the deprotected amine.[12]

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is an effective alternative to TFA and often provides the product as a stable hydrochloride salt.[8][12]

Materials:

-

N-Boc protected amine

-

4M HCl in 1,4-Dioxane

-

Methanol or DCM (for dissolution)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Filtration apparatus or centrifuge

Procedure:

-

Dissolution: Dissolve the N-Boc protected amine in a minimal amount of a suitable solvent such as methanol or DCM.[8]

-

Acid Addition: Add the solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).[8][12]

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[8]

-

Solvent Removal: Remove the solvent and excess HCl under reduced pressure using a rotary evaporator.[8][12]

-

Product Isolation (as HCl salt): a. To the resulting residue, add cold diethyl ether to precipitate the amine hydrochloride salt.[12] b. Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[12]

Visualizations

Caption: General experimental workflow for N-Boc deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for N-tert-Butoxycarbonylation of Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This document provides detailed application notes and experimental protocols for the N-tert-butoxycarbonylation of amines, a crucial transformation for managing the reactivity of amino groups in complex molecules.

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[3][4] The resulting N-Boc protected amine, a carbamate, is stable to most bases and nucleophiles, allowing for selective reactions at other sites of a molecule.[3] Its removal is generally achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which is orthogonal to other common protecting groups like the fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups.[5][6]

Reaction Mechanism

The N-tert-butoxycarbonylation of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, leading to the N-Boc protected amine and the release of tert-butanol and carbon dioxide as byproducts.[2] The evolution of carbon dioxide gas provides a thermodynamic driving force for the reaction.[2] The reaction can be performed with or without a base; a base serves to neutralize the protonated amine intermediate, which can accelerate the reaction.[4][5]

Data Presentation: Reaction Conditions and Yields

The efficiency of N-tert-butoxycarbonylation is influenced by factors such as the substrate, solvent, base, and temperature. The following table summarizes typical reaction conditions and reported yields for the Boc protection of various amines using di-tert-butyl dicarbonate.

| Amine Substrate | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Aniline | - | Water | RT | 0.5 h | 92 | [7] |

| Benzylamine | - | Water | RT | 5 min | 70 (in competition) | [7] |

| Various aromatic and aliphatic amines | - | Water | RT | 2 min - 6 h | Excellent | [7] |

| Primary and Secondary Amines | Amberlyst-15 (15% w/w) | Solvent-free | RT | 1-3 min | 95-99 | |

| Aniline | Yttria-zirconia (20 wt%) | Acetonitrile | Reflux | 3 h | High | [8] |

| Structurally Diverse Amines | - | Water-acetone | RT | 8-12 min | Good to Excellent | [9][10] |

| Primary Amine | Triethylamine (3.0) | H₂O/THF (2:1) | 0 to RT | 6 h | High | [5] |

| Secondary Amine | Triethylamine (1.2-1.5) | THF | RT | 2-12 h | High | [11] |

RT = Room Temperature

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine in a Biphasic System

This protocol is a standard and widely applicable method for the Boc protection of a broad range of primary amines.[1][5]

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Water/Tetrahydrofuran (THF) mixture (2:1 v/v)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF.

-

Stir the mixture at room temperature for 5 minutes until all solids are dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.5 equiv) to the solution in one portion.

-

Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with dichloromethane (e.g., 3 x 20 mL).[5]

-

Combine the organic layers and wash with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[5]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

-

If necessary, purify the crude product by column chromatography.

Protocol 2: Catalyst-Free N-Boc Protection in an Aqueous System

This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases.[7][9]

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)